![molecular formula C22H28O4S B2650674 1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone CAS No. 868256-00-2](/img/structure/B2650674.png)
1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone
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Description
1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It has a wide range of applications in the study of protein structure and function, as well as in drug discovery and development.
Scientific Research Applications
Polymer Science Applications
Poly(arylene ether sulfone) Proton Exchange Membranes
This compound's derivatives have been utilized in the synthesis of new monomers for the creation of copoly(arylene ether sulfone)s. These polymers, after subsequent modifications, yield sulfonated copolymers with high proton conductivities and low methanol permeabilities, making them excellent candidates for proton exchange membranes in fuel cells (Wang et al., 2012).
Organic Chemistry and Catalysis
Oxidation Reactions
Methoxy substituted benzyl phenyl sulfides, related to the compound , have been studied for their oxidation behavior, distinguishing between different types of oxidants based on the reaction mechanism. This study highlights the chemical versatility of methoxy and sulfide functionalities in organic synthesis (Lai et al., 2002).
Materials Engineering
High-Performance Epoxy Thermosets
Research has been conducted on synthesizing phosphinated biphenol from sustainable phenols, leading to the creation of methoxy-substituted poly(ether sulfone)s. These materials, upon further processing, form high-performance, flame-retardant, and transparent epoxy thermosets suitable for advanced engineering applications (Lin et al., 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfonyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4S/c1-14-15(2)17(4)21(18(5)16(14)3)13-27(24,25)12-11-22(23)19-7-9-20(26-6)10-8-19/h7-10H,11-13H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRGMFIMTRZMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CS(=O)(=O)CCC(=O)C2=CC=C(C=C2)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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